REACTION_SMILES
|
[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH3:24][OH:25].[K+:23].[OH-:22].[OH2:31].[OH:1][CH:2]([CH:3]([CH3:4])[NH:5][C:6]([O:7][CH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)=[O:15])[c:16]1[cH:17][cH:18][n:19][cH:20][cH:21]1>>[CH:3]1([CH3:4])[NH:5][C:6](=[O:15])[O:7][CH:8]1[c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
CC(NC(=O)OCc1ccccc1)C(O)c1ccncc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(NC(=O)OCc1ccccc1)C(O)c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1NC(=O)OC1c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH3:24][OH:25].[K+:23].[OH-:22].[OH2:31].[OH:1][CH:2]([CH:3]([CH3:4])[NH:5][C:6]([O:7][CH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)=[O:15])[c:16]1[cH:17][cH:18][n:19][cH:20][cH:21]1>>[CH:3]1([CH3:4])[NH:5][C:6](=[O:15])[O:7][CH:8]1[c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
CC(NC(=O)OCc1ccccc1)C(O)c1ccncc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(NC(=O)OCc1ccccc1)C(O)c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1NC(=O)OC1c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH3:24][OH:25].[K+:23].[OH-:22].[OH2:31].[OH:1][CH:2]([CH:3]([CH3:4])[NH:5][C:6]([O:7][CH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)=[O:15])[c:16]1[cH:17][cH:18][n:19][cH:20][cH:21]1>>[CH:3]1([CH3:4])[NH:5][C:6](=[O:15])[O:7][CH:8]1[c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
CC(NC(=O)OCc1ccccc1)C(O)c1ccncc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(NC(=O)OCc1ccccc1)C(O)c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1NC(=O)OC1c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH3:24][OH:25].[K+:23].[OH-:22].[OH2:31].[OH:1][CH:2]([CH:3]([CH3:4])[NH:5][C:6]([O:7][CH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)=[O:15])[c:16]1[cH:17][cH:18][n:19][cH:20][cH:21]1>>[CH:3]1([CH3:4])[NH:5][C:6](=[O:15])[O:7][CH:8]1[c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
CC(NC(=O)OCc1ccccc1)C(O)c1ccncc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(NC(=O)OCc1ccccc1)C(O)c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1NC(=O)OC1c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH3:24][OH:25].[K+:23].[OH-:22].[OH2:31].[OH:1][CH:2]([CH:3]([CH3:4])[NH:5][C:6]([O:7][CH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)=[O:15])[c:16]1[cH:17][cH:18][n:19][cH:20][cH:21]1>>[CH:3]1([CH3:4])[NH:5][C:6](=[O:15])[O:7][CH:8]1[c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
CC(NC(=O)OCc1ccccc1)C(O)c1ccncc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(NC(=O)OCc1ccccc1)C(O)c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1NC(=O)OC1c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |